

4-Iodo-2-methoxypyridine CAS 98197-72-9

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Compound of Interest

Compound Name: 4-Iodo-2-methoxypyridine

Cat. No.: B1316693

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An In-Depth Technical Guide to **4-Iodo-2-methoxypyridine** (CAS 98197-72-9)

This technical guide provides a comprehensive overview of **4-Iodo-2-methoxypyridine**, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Iodo-2-methoxypyridine is a substituted pyridine derivative. Its physical and chemical characteristics are crucial for its application in synthetic chemistry. It typically appears as a colorless to light yellow liquid or a white to light yellow solid.^{[1][2][3]} It is soluble in some organic solvents.^[1]

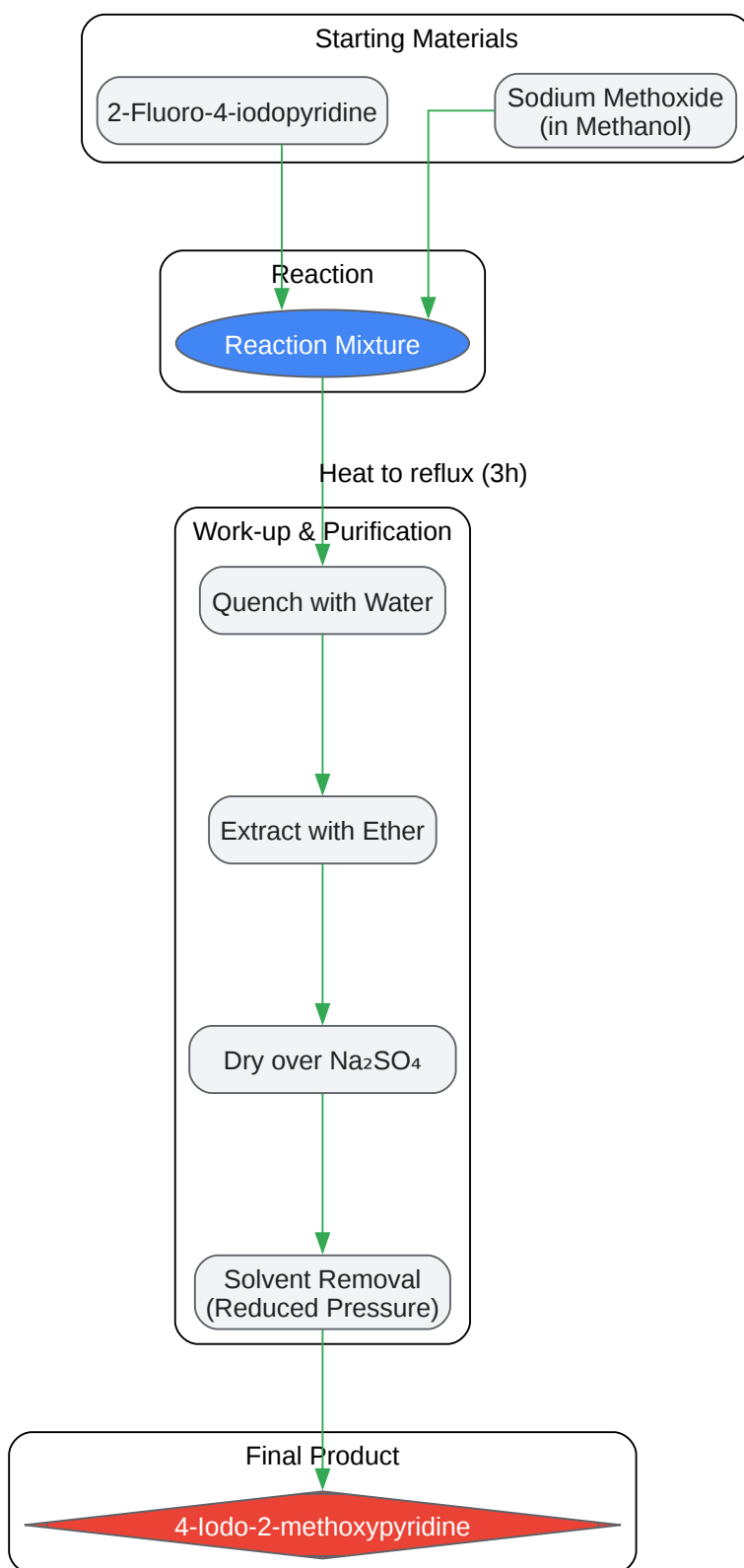
Table 1: Physicochemical Data for **4-Iodo-2-methoxypyridine**

Property	Value	Source(s)
CAS Number	98197-72-9	[1][4][5]
Molecular Formula	C ₆ H ₆ INO	[1][3][5]
Molecular Weight	235.02 g/mol	[1][2][5]
Appearance	Colorless to light yellow liquid / White to light yellow solid	[1][2][3]
Boiling Point	106 °C at 15 Torr	[1][2]
Density	1.825 ± 0.06 g/cm ³ (Predicted)	[1][2]
Flash Point	104.034 °C	[1][6]
Refractive Index	1.598	[1][6]
pKa	2.02 ± 0.10 (Predicted)	[1][2]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C, protect from light.	[1][3][7]
InChI Key	JWIBTPMTSDSVQR- UHFFFAOYSA-N	[4][8][9]

Synthesis and Manufacturing

The synthesis of **4-Iodo-2-methoxypyridine** can be achieved through various routes. A common laboratory-scale method involves the nucleophilic substitution of a precursor like 2-fluoro-4-iodopyridine with sodium methoxide.

A multi-step synthesis starting from 2-chloropyridine has also been described, involving nitrogen oxidation, etherification, nitration, iodination, and finally, removal of the N-oxide group. [10]



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Diagram 1: Synthesis workflow for **4-Iodo-2-methoxypyridine**.

Experimental Protocols

Synthesis from 2-Fluoro-4-iodopyridine[11]

This protocol details the synthesis of **4-iodo-2-methoxypyridine** from 2-fluoro-4-iodopyridine.

Materials:

- Crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol)
- Methanol (500 mL)
- Sodium methoxide (21.5 g, 398 mmol)
- Water (300 mL)
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

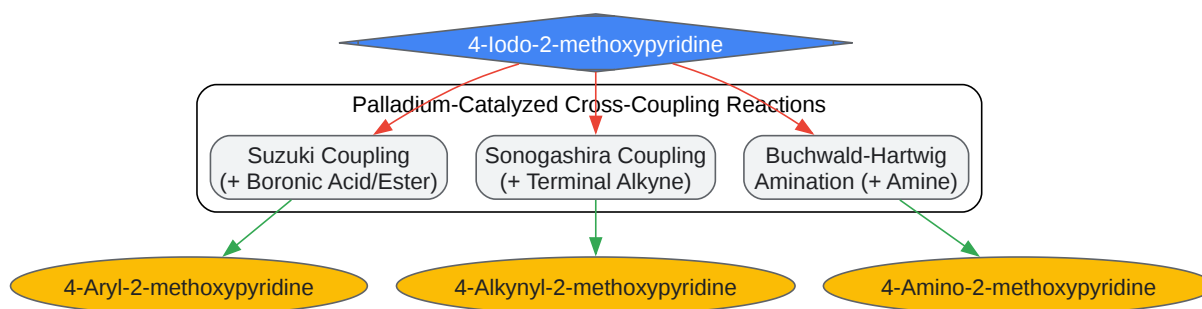
- To a solution of crude 2-fluoro-4-iodopyridine (59.4 g) in methanol (500 mL), add sodium methoxide (21.5 g).
- Heat the reaction mixture to reflux and maintain for 3 hours.
- After cooling, quench the reaction by adding water (300 mL).
- Remove the methanol by distillation under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture and remove the solvent by distillation under reduced pressure to yield the crude product, **4-iodo-2-methoxypyridine** (56.7 g, 91% crude yield).

Chemical Reactivity and Applications

4-Iodo-2-methoxypyridine is a versatile building block in organic synthesis, primarily due to the reactivity of the iodo-substituent on the pyridine ring.

The iodine atom makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[11] These reactions allow for the facile introduction of a wide range of carbon-based substituents at the 4-position of the pyridine ring, enabling the construction of complex molecular architectures.

This reactivity is highly valuable in drug discovery and development. For instance, the related compound **4-Iodo-2-methoxypyridine-3-carboxaldehyde** serves as a crucial intermediate in the synthesis of insulin-like growth factor 1-receptor (IGF-1R) inhibitors, which are investigated for their potential as anti-tumor agents.[11] The ability to functionalize the pyridine core makes this class of compounds indispensable for creating structural diversity in medicinal chemistry programs.[11]



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Diagram 2: Reactivity of **4-Iodo-2-methoxypyridine** in cross-coupling reactions.

Spectroscopic Analysis

Structural elucidation and purity assessment of **4-Iodo-2-methoxypyridine** are typically performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (^1H -NMR) is a key method for confirming the structure of the product.

Table 2: ^1H -NMR Data for **4-Iodo-2-methoxypyridine**[12]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.86	Singlet (s)	3H	-OCH ₃
7.12-7.16	Multiplet (m)	2H	Aromatic Protons
7.79	Doublet (d), J=5.6 Hz	1H	Aromatic Proton
Solvent: CDCl ₃ , Frequency: 400 MHz			

Infrared (IR) Spectroscopy: While specific spectra are not detailed in the search results, an IR spectrum would be expected to show characteristic peaks for C-O stretching (around 1000-1300 cm^{-1}), aromatic C=C and C=N stretching (around 1400-1600 cm^{-1}), and C-H stretching (around 2850-3100 cm^{-1}).

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M^+) would be expected at m/z 235, corresponding to the molecular formula $\text{C}_6\text{H}_5\text{INO}$. [1][5]

Safety and Handling

4-Iodo-2-methoxypyridine is considered harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract. [1] It is essential to handle this chemical in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety glasses and gloves, should be worn. [1] Store the compound in a cool, dry place away from oxidizing agents, under an inert atmosphere. [1]

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